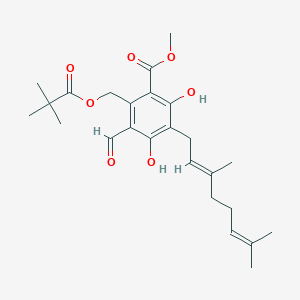
3-O-(2-Hydroxyethyl)-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-(2-Hydroxyethyl)-D-glucose is a derivative of glucose, a simple sugar that is a primary energy source for living organisms This compound features a hydroxyethyl group attached to the third carbon of the glucose molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(2-Hydroxyethyl)-D-glucose typically involves the selective protection of hydroxyl groups on the glucose molecule, followed by the introduction of the hydroxyethyl group. One common method includes the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups at positions 1, 2, 4, and 6. The hydroxyl group at position 3 is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the primary alcohol group in the hydroxyethyl moiety can be oxidized to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with reduced functional groups, such as converting the aldehyde group back to an alcohol.
Substitution: The hydroxyl groups in the glucose moiety can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Products include 3-O-(2-oxoethyl)-D-glucose and 3-O-(2-carboxyethyl)-D-glucose.
Reduction: Products include 3-O-(2-hydroxyethyl)-D-glucitol.
Substitution: Various substituted glucose derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-O-(2-Hydroxyethyl)-D-glucose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying carbohydrate chemistry.
Biology: The compound can be used in studies of glucose metabolism and transport, as well as in the development of glucose analogs for research purposes.
Industry: It can be used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of 3-O-(2-Hydroxyethyl)-D-glucose involves its interaction with enzymes and transporters involved in glucose metabolism. The hydroxyethyl group may influence the compound’s binding affinity and specificity for these molecular targets, potentially altering its metabolic fate and biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Deoxy-D-glucose: A glucose analog that lacks the hydroxyl group at the second carbon.
6-O-(2-Hydroxyethyl)-D-glucose: A similar compound with the hydroxyethyl group attached to the sixth carbon.
Methyl-α-D-glucopyranoside: A methylated derivative of glucose.
Uniqueness: 3-O-(2-Hydroxyethyl)-D-glucose is unique due to the specific position of the hydroxyethyl group, which can influence its chemical reactivity and biological interactions. This positional specificity can lead to different metabolic pathways and applications compared to other glucose derivatives.
Propiedades
Número CAS |
10230-18-9 |
|---|---|
Fórmula molecular |
C8H16O7 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-hydroxyethoxy)hexanal |
InChI |
InChI=1S/C8H16O7/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |
Clave InChI |
HZXNZEPXEWYIOH-ULAWRXDQSA-N |
SMILES isomérico |
C(CO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C(COC(C(C=O)O)C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


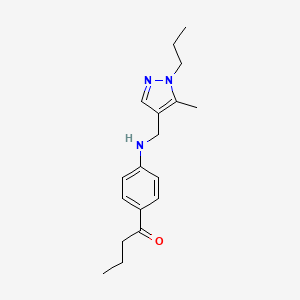
![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)



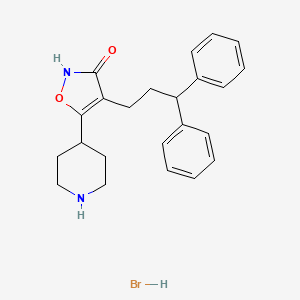

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
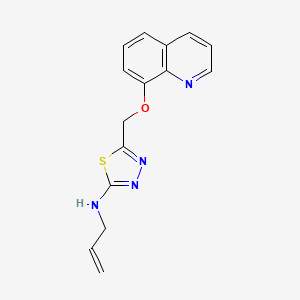
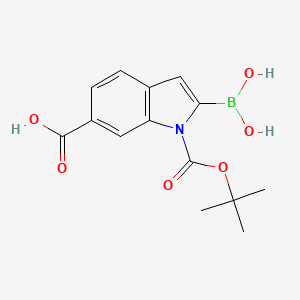
![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)
